molecular formula C12H23IO2 B3058931 Methyl 11-iodoundecanoate CAS No. 929-33-9

Methyl 11-iodoundecanoate

Cat. No.: B3058931
CAS No.: 929-33-9
M. Wt: 326.21 g/mol
InChI Key: BVPACBLWIHBMNE-UHFFFAOYSA-N
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Description

Methyl 11-iodoundecanoate (CAS Number 929-33-9) is an organic compound with the molecular formula C12H23IO2 and a molecular weight of 326.214 g/mol . This ester serves as a valuable synthetic intermediate and building block in organic chemistry and lipid research. Its structure features an iodine atom at the terminal carbon of an 11-carbon chain, making it a versatile substrate for further functionalization, particularly in carbon chain elongation and the synthesis of more complex molecules. The compound is recognized for its application in multi-step synthetic routes, where it has been used with high efficiency, for instance in procedures yielding the target molecule with up to 95% purity . Its primary research value lies in its utility in nucleophilic substitution reactions and as a precursor in Wittig olefination reactions for the synthesis of unsaturated fatty acid esters and their deuterated analogues, which are critical in lipid metabolism studies . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 11-iodoundecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23IO2/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13/h2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPACBLWIHBMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403268
Record name Methyl 11-iodoundecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929-33-9
Record name Methyl 11-iodoundecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Synthetic Methodologies for Methyl 11 Iodoundecanoate

Indirect Synthesis via Halogen Exchange and Esterification of Undecanoic Acid Derivatives

A prevalent and well-established route to methyl 11-iodoundecanoate involves a two-step process: the initial conversion of a halogenated undecanoic acid to 11-iodoundecanoic acid, followed by esterification with methanol (B129727).

Conversion of 11-Bromoundecanoic Acid to 11-Iodoundecanoic Acid

The transformation of 11-bromoundecanoic acid to its iodo-analogue is typically accomplished through a halogen exchange reaction, a type of nucleophilic substitution where a bromide ion is replaced by an iodide ion. manac-inc.co.jp This process, often referred to as the Finkelstein reaction, is driven by the differential solubility of the resulting sodium or potassium salts in the reaction solvent. wikipedia.org

The use of potassium iodide (KI) is a common strategy for this conversion. Research has shown that treating 11-bromoundecanoic acid with potassium iodide in a suitable solvent, such as refluxing ethyl methyl ketone, facilitates the halogen exchange. pnas.org The reaction proceeds efficiently, leading to the formation of 11-iodoundecanoic acid. In some protocols, the reaction mixture is subjected to heat to drive the reaction to completion. nih.gov

ReagentSolventConditionsProductReference
Potassium IodideEthyl Methyl KetoneReflux11-Iodoundecanoic Acid pnas.org

An alternative and widely used method employs sodium iodide (NaI) in a refluxing solvent, most commonly acetone (B3395972). scispace.comtennessee.edu The reaction of 11-bromoundecanoic acid with sodium iodide in dry acetone, followed by refluxing for several hours, leads to the precipitation of sodium bromide, which is sparingly soluble in acetone, thereby driving the equilibrium towards the formation of 11-iodoundecanoic acid. scispace.comtennessee.edu Studies have reported high yields for this conversion. For instance, refluxing 11-bromoundecanoic acid with anhydrous sodium iodide in anhydrous acetone for 6 hours resulted in a 93% yield of 11-iodoundecanoic acid. tennessee.edu Another study described a similar procedure where the reaction was refluxed for 12 hours. harvard.edu

ReagentSolventConditionsYieldReference
Sodium IodideAcetoneReflux, 12 hNot specified harvard.edu
Sodium IodideDry AcetoneStirring, 20°C, 4 h83% scispace.com
Anhydrous Sodium IodideAnhydrous AcetoneReflux, 6 h93% tennessee.edu

Subsequent Methanolysis and Esterification of 11-Iodoundecanoic Acid

Once 11-iodoundecanoic acid is obtained, the next step is its conversion to the methyl ester, this compound. This is typically achieved through acid-catalyzed esterification with methanol.

This esterification is a reversible reaction where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water. springboardbiodiesel.comaocs.org To drive the reaction towards the product side, an excess of methanol is often used, or water is removed as it is formed. nih.gov

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid. pnas.orgharvard.edu For example, a procedure involving refluxing 11-iodoundecanoic acid in methanol with a catalytic amount of sulfuric acid has been reported to yield this compound. tennessee.eduharvard.edu One specific method details refluxing 11-iodoundecanoic acid with 2% (v/v) H₂SO₄ in methanol for 6 hours. tennessee.edu Another approach utilizes p-toluenesulfonic acid as the catalyst in refluxing methanol. pnas.org Theoretical studies using density functional theory have provided insights into the mechanism of acid-catalyzed esterification, highlighting the formation of a cyclic prereaction complex and a 6-membered ring transition state. researchgate.net

CatalystAlcoholConditionsProductReference
Sulfuric AcidMethanolRefluxThis compound tennessee.eduharvard.edu
p-Toluenesulfonic AcidMethanolRefluxThis compound pnas.org

Direct Synthesis from Unsaturated Fatty Esters via Hydroboration-Iodination Sequence

An alternative, more direct route to ω-iodoalkyl esters involves the hydroboration-iodination of a terminal unsaturated fatty ester. This method circumvents the need for the free carboxylic acid intermediate.

While specific research detailing the direct synthesis of this compound via a hydroboration-iodination sequence from a corresponding unsaturated ester was not found in the provided search results, the general principles of this synthetic strategy are well-established in organic chemistry. The process would theoretically involve the reaction of a terminal alkene, such as methyl 10-undecenoate, with a borane (B79455) reagent (hydroboration) to form an organoborane intermediate. This intermediate would then be subjected to iodination with an iodine source, such as iodine in the presence of a base, to yield the terminal iodo ester. This sequence provides a regioselective method for the anti-Markovnikov addition of hydrogen and iodine across the double bond.

Further investigation into specific reagents and conditions for the hydroboration-iodination of long-chain unsaturated esters would be necessary to fully detail this synthetic approach for this compound.

Hydroboration of Methyl 10-Undecenoate using Borane-Tetrahydrofuran (B86392) Complexes

A primary route to this compound involves the hydroboration of methyl 10-undecenoate. snmjournals.orgresearchgate.net This reaction typically utilizes a borane-tetrahydrofuran (BH3-THF) complex, which adds across the terminal double bond of the undecenoate ester. snmjournals.org The hydroboration proceeds in an anti-Markovnikov fashion, leading to the formation of a terminal organoborane intermediate. researchgate.net This regioselectivity is crucial for the subsequent introduction of the iodine atom at the 11-position. The reaction is generally stirred at room temperature for a period of one hour to ensure complete conversion to the organoborane. snmjournals.org

Iodination of Organoborane Intermediates with Iodide and Oxidizing Agents (e.g., Chloramine-T)

Following the hydroboration step, the resulting organoborane intermediate is not isolated but is reacted in situ with a source of iodide and an oxidizing agent. snmjournals.orgiaea.org A common and effective combination for this transformation is sodium iodide (NaI) in the presence of Chloramine-T. snmjournals.orgiaea.orgcdnsciencepub.com Chloramine-T acts as a mild oxidizing agent that facilitates the displacement of the boron group by iodine. snmjournals.orgacs.org This method is known for its rapid reaction times, often completing within a minute, and high efficiency in incorporating iodine. snmjournals.orgcdnsciencepub.com The use of NaI with Chloramine-T provides a significant advantage over using molecular iodine, as it allows for the quantitative utilization of the iodide. iaea.org This process has proven successful for the synthesis of various organic iodides, including radioiodinated compounds. snmjournals.orgiaea.org

Optimization of Reaction Conditions for Efficient Iodide Incorporation

The efficiency of the iodination of organoboranes is influenced by several factors, and optimization of these conditions is key to achieving high yields. The choice of the oxidizing agent is critical; Chloramine-T is a widely used and effective option. snmjournals.orgacs.org The reaction temperature is another important parameter, with many iodinations proceeding rapidly at room temperature. snmjournals.org However, in some cases, gentle heating may be employed to ensure complete reaction. nih.gov The stoichiometry of the reagents, particularly the iodide source and the oxidizing agent, must be carefully controlled to maximize the incorporation of iodine and minimize side reactions. cdnsciencepub.com The solvent system also plays a role, with tetrahydrofuran (B95107) (THF) being a common solvent for the initial hydroboration step and the subsequent iodination. snmjournals.orggoogle.com

Parameter Condition Reference
Borane Reagent Borane-Tetrahydrofuran (BH3-THF) snmjournals.org
Iodide Source Sodium Iodide (NaI) snmjournals.org
Oxidizing Agent Chloramine-T snmjournals.orgcdnsciencepub.com
Reaction Time (Iodination) < 1 minute snmjournals.org
Solvent Tetrahydrofuran (THF) snmjournals.orggoogle.com
This table summarizes the optimized reaction conditions for the synthesis of this compound via hydroboration-iodination.

Emerging and Advanced Synthetic Techniques

In addition to traditional synthetic routes, modern techniques are being explored to enhance the efficiency and sustainability of chemical syntheses.

Methyl 11 Iodoundecanoate As a Key Precursor in Complex Molecule Synthesis

Synthesis of Modified Lipids and Membrane Probes

The unique structure of methyl 11-iodoundecanoate makes it an ideal starting material for the synthesis of specialized lipids used to investigate the structure and function of biological membranes.

The terminal iodine of this compound can be displaced by nucleophiles, a reaction that is exploited to incorporate the 11-iodoundecanoyl chain into the backbone of glycerophospholipids. These modified phospholipids (B1166683) can then be incorporated into model membranes or cellular systems. The presence of the heavy iodine atom can serve as a useful probe in biophysical studies, such as X-ray scattering, to determine the location and dynamics of the lipid chains within the bilayer.

The reactivity of the carbon-iodine bond in this compound allows for the introduction of photoactivable groups at the terminus of the fatty acyl chain. These groups, such as azides or diazirines, can be introduced via nucleophilic substitution reactions. Once incorporated into phospholipids and inserted into biological membranes, these photoactivable probes can be activated by light to form covalent cross-links with nearby proteins or other lipids. This technique is invaluable for mapping lipid-protein interactions and understanding the organization of membrane components.

Elaboration of Very Long Chain Fatty Acid Derivatives

This compound is a key starting material for the synthesis of very long-chain fatty acids (VLCFAs), which play crucial roles in various biological processes.

The carbon chain of this compound can be extended through various synthetic strategies. One common approach involves the coupling of the terminal iodide with organometallic reagents, such as organocuprates or Grignard reagents, which carry the desired additional carbon chain. This allows for the stepwise and controlled elongation of the fatty acid backbone, leading to the synthesis of a wide range of VLCFAs with defined lengths.

Table 1: Chain Elongation Reactions of this compound

Reagent Product
Lithium dialkylcuprate (R₂CuLi) Methyl (11+n)-alkanoate

The versatility of this compound also extends to the synthesis of branched-chain fatty acids. For instance, in the synthesis of methyl 12-methylheptadecanoate, the terminal iodide can be displaced by a suitable nucleophile that introduces the branched methyl group at the desired position. This often involves a multi-step sequence where the iodo group is first converted to a more reactive functional group before the introduction of the methyl branch.

Role in Natural Product Synthesis and Analog Generation

The long, functionalizable carbon chain of this compound makes it an attractive building block in the total synthesis of complex natural products and the generation of their analogs for structure-activity relationship studies. While specific examples directly utilizing this compound are not extensively documented in readily available literature, its potential is evident. The terminal iodide allows for its incorporation as a side chain or a key fragment in larger, more complex molecular architectures characteristic of many bioactive natural products. This functional handle enables chemists to couple it with other synthetic intermediates to construct the carbon skeleton of the target molecule.

Preparation of Polymer-Bound Reagents and Supports

extensive literature searches did not yield specific research detailing the use of this compound in the preparation of polymer-bound reagents and supports. This suggests that while the compound possesses a functionalizable iodo group and a long aliphatic chain that could theoretically serve as a linker or spacer in solid-phase synthesis, its application in this specific area is not well-documented in publicly available scientific literature.

The general principles of creating polymer-bound reagents involve attaching a reactive molecule to a solid support, often via a linker or spacer arm. This methodology facilitates the purification of reaction products, as the reagent is immobilized and can be easily filtered off. The long carbon chain of an undecanoate derivative could potentially offer advantages by extending the reactive functionality away from the polymer backbone, thereby minimizing steric hindrance.

While there is a wealth of information on the synthesis and application of various polymer-supported reagents and the use of different linkers in solid-phase organic synthesis, specific examples employing this compound for this purpose are not available in the reviewed literature. Researchers in this field typically utilize more established bifunctional molecules for attaching reagents to polymer supports.

Therefore, a detailed discussion with research findings and data tables on the preparation of polymer-bound reagents and supports using this compound cannot be provided.

Advanced Applications of Methyl 11 Iodoundecanoate in Specialized Chemical Fields

Radiochemical Synthesis and Radiolabeling Applications

The presence of an iodine atom in Methyl 11-iodoundecanoate makes it a valuable precursor for introducing radioactive iodine isotopes into organic molecules. These radiolabeled compounds are crucial tools in medical diagnostics and research.

Preparation of Radioiodine-Labeled Radiopharmaceuticals (e.g., using Iodine-125)

This compound is an ideal starting material for synthesizing radioiodinated fatty acids, which are of significant interest in nuclear medicine for myocardial imaging. nih.gov The stable iodine atom can be replaced with a radioactive isotope, such as Iodine-125, through nucleophilic substitution reactions. nih.gov Iodine-125 is frequently used in preclinical research due to its manageable half-life and decay characteristics. nih.govnih.gov

The synthesis typically involves a halogen exchange reaction where a precursor, such as methyl 11-bromoundecanoate, is reacted with a radioactive iodide salt, like Sodium [¹²⁵I]iodide. snmjournals.org The terminal position of the halogen is advantageous as it has been shown that terminally iodinated fatty acids are efficiently extracted by the myocardium. snmjournals.org

Various methods can be employed for radioiodination, including:

Nucleophilic Substitution: This is a common method for incorporating iodine radionuclides. nih.gov The reaction can be catalyzed by agents like copper(II) salts to improve the radiochemical yield (RCY). nih.gov

Electrophilic Radioiodination: This involves the oxidation of the iodide anion (I⁻) to an electrophilic species (I⁺ or I₂) which then reacts with a suitable precursor, such as an organoborane or organostannane derivative of the undecanoate chain. nih.gov

Iodine-125 is particularly suited for research applications where a longer half-life is beneficial for studying metabolic pathways and biodistribution. nih.gov Its decay properties are optimal for detection in gamma counters and for autoradiography. revvity.comwikipedia.org

Iodine IsotopeHalf-LifePrimary EmissionsPrimary Application
Iodine-123 13.2 hoursGamma (159 keV)SPECT Imaging
Iodine-124 4.2 daysPositron (β+), GammaPET Imaging
Iodine-125 59.4 daysGamma (35.5 keV), X-raysRadioimmunoassays, Research, Brachytherapy
Iodine-131 8.0 daysBeta (β-), Gamma (364 keV)Therapy, SPECT Imaging

This table provides a summary of common iodine radioisotopes and their applications in nuclear medicine. nih.govwikipedia.org

Development of Tracers for Diagnostic Nuclear Medicine Research

Radiolabeled fatty acids derived from precursors like this compound serve as metabolic tracers. nih.gov Because fatty acids are the primary energy source for the heart muscle, radioiodinated analogues can be used to visualize myocardial perfusion and metabolism using techniques like Single Photon Emission Computed Tomography (SPECT). nih.govmdpi.com

The behavior of these tracers mimics that of natural fatty acids, allowing them to probe the β-oxidation pathway. snmjournals.org Alterations in fatty acid metabolism are indicative of various cardiac conditions, making these tracers valuable for diagnosing heart disease. snmjournals.org Iodine-125 labeled fatty acids, while not ideal for clinical imaging due to low photon energy, are extensively used in preclinical animal models to evaluate the pharmacokinetics and potential of new cardiac imaging agents. nih.govsnmjournals.org

Contributions to Materials Science and Surface Chemistry

The dual functionality of this compound also lends itself to applications in materials science, particularly in the creation of functional surfaces and polymers.

Preparation of Functionalized Monolayers and Surface Coatings

Based on the principles of self-assembled monolayers (SAMs), this compound has the potential to be a key component in surface modification. SAMs are highly ordered molecular assemblies that form spontaneously on a substrate. Long-chain alkyl compounds are ideal for creating these structures. researchgate.net

While alkylthiols on gold are the most studied SAM system, other anchor groups can be used. researchgate.netnih.gov The terminal iodide of this compound can act as a leaving group in a substitution reaction with a surface-bound nucleophile, or it could be converted to another functional group, like a thiol, for direct attachment to a gold surface. researchgate.net The long 11-carbon chain would drive the formation of an ordered, densely packed monolayer. The methyl ester group at the outer surface of the monolayer could then be further modified or used as is to control surface properties like wettability.

Integration into Functional Polymers and Copolymers

The terminal alkyl iodide group makes this compound a potent initiator for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). wikipedia.org ATRP allows for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures. wikipedia.orgcmu.edu

In this process, the carbon-iodine bond is reversibly cleaved by a transition metal catalyst (typically copper-based), generating a radical that initiates the polymerization of monomers like acrylates or styrenes. rsc.orglibretexts.org Because the initiator fragment (the methyl undecanoate portion) remains at one end of every polymer chain, this method allows for the precise placement of this functional group. cmu.edu The resulting polymers possess a long alkyl chain ester at one terminus and a halogen at the other, making them valuable as macromonomers or for further chain-end functionalization. nih.govacs.org This approach enables the creation of block copolymers or polymers with specific side-chain functionalities derived from the undecanoate backbone, potentially leading to materials with tailored thermal or mechanical properties, similar to polymers derived from the related Methyl 10-undecenoate. ntu.edu.sgrsc.org

Polymerization TechniqueRole of this compoundResulting Polymer Structure
Atom Transfer Radical Polymerization (ATRP) InitiatorWell-defined polymer with a methyl undecanoate group at one end and a terminal halogen at the other. cmu.edu
Reversible Complexation Mediated Polymerization (RCMP) Dormant Species (Initiator)Polymer with high chain-end iodide fidelity, suitable for block copolymer synthesis. ntu.edu.sg
Post-Polymerization Modification Functional Building BlockCan be attached to a pre-formed polymer backbone as a functional side chain.

This table illustrates the potential roles of this compound in advanced polymer synthesis.

Analytical Methodologies for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. For Methyl 11-iodoundecanoate, the spectrum is expected to show distinct signals corresponding to the methyl ester protons, the methylene (B1212753) protons adjacent to the ester and iodo groups, and the long chain of methylene protons.

Based on the analysis of similar compounds, such as Methyl 11-bromoundecanoate, the predicted ¹H NMR chemical shifts for this compound in a deuterated chloroform (B151607) (CDCl₃) solvent are presented below. The presence of the terminal iodine atom, being less electronegative than bromine, is expected to cause a slight upfield shift (to a lower ppm value) for the adjacent methylene protons (at the C-11 position) compared to its bromo-analog.

Predicted ¹H NMR Data for this compound

Chemical Shift (δ) (ppm) Multiplicity Integration Assignment
~3.67 s 3H -O-CH₃ (Methyl ester)
~3.19 t 2H -CH₂-I (Methylene adjacent to iodine)
~2.30 t 2H -CH₂-C(O)O- (Methylene adjacent to carbonyl)
~1.82 p 2H -CH₂-CH₂-I
~1.61 p 2H -CH₂-CH₂-C(O)O-
~1.26 m 12H -(CH₂)₆- (Bulk methylene chain)

s = singlet, t = triplet, p = pentet, m = multiplet

Carbon NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in the molecule. The spectrum for this compound is expected to show a signal for the carbonyl carbon of the ester, the methoxy (B1213986) carbon, the carbon bearing the iodine, and a series of signals for the methylene carbons in the aliphatic chain.

Similar to the ¹H NMR data, the predicted ¹³C NMR chemical shifts are based on the known data for Methyl 11-bromoundecanoate. The carbon atom attached to the iodine (C-11) is expected to have a significantly lower chemical shift compared to the carbon attached to bromine in the bromo-analog, due to the "heavy atom effect" of iodine.

Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) (ppm) Assignment
~174.4 C=O (Ester carbonyl)
~51.4 -O-CH₃ (Methyl ester)
~34.1 -CH₂-C(O)O-
~30.5 Methylene chain carbons
~29.4 Methylene chain carbons
~29.3 Methylene chain carbons
~29.1 Methylene chain carbons
~28.7 Methylene chain carbons
~24.9 Methylene chain carbons
~7.2 -CH₂-I

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. Other key absorptions will include C-H stretching and bending vibrations from the alkyl chain and the methyl group, as well as C-O stretching of the ester. The carbon-iodine (C-I) bond will exhibit a stretching vibration at a lower frequency, typically in the fingerprint region of the spectrum. orgchemboulder.comquora.com

Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~2925, ~2855 Strong C-H stretch (alkane)
~1740 Strong C=O stretch (ester)
~1465 Medium C-H bend (methylene)
~1170 Strong C-O stretch (ester)
~600-500 Weak-Medium C-I stretch

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight.

A characteristic fragmentation pathway for long-chain esters is the McLafferty rearrangement, which would result in a prominent ion. Alpha-cleavage adjacent to the carbonyl group is also a common fragmentation pathway. Due to the relatively weak carbon-iodine bond, a significant fragmentation is the loss of the iodine atom, leading to a prominent [M-I]⁺ ion. jove.comdocbrown.info

Predicted Key Fragment Ions in the EI Mass Spectrum of this compound

m/z Proposed Fragment
326 [M]⁺ (Molecular Ion)
295 [M-OCH₃]⁺
199 [M-I]⁺
127 [I]⁺
74 [CH₃OC(OH)=CH₂]⁺ (McLafferty rearrangement)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govuib.nogcms.cz It is an excellent method for assessing the purity of this compound and confirming its identity.

In a typical GC-MS analysis, the sample is vaporized and separated on a chromatographic column based on its boiling point and affinity for the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum for each component can be compared to a library of known spectra for identification. For this compound, a single major peak in the gas chromatogram would indicate a high degree of purity. The mass spectrum of this peak should correspond to the expected fragmentation pattern of the target compound. ntnu.no

Chromatographic Techniques for Separation, Purification, and Reaction Monitoring

Chromatography, a powerful set of laboratory techniques for the separation of mixtures, is central to the chemical synthesis and analysis of this compound. The principle hinges on the differential partitioning of a compound between a stationary phase and a mobile phase. By carefully selecting these phases, chemists can effectively monitor reaction progress, isolate the desired product from unreacted starting materials and byproducts, and precisely determine its purity.

Thin Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin Layer Chromatography (TLC) serves as a rapid, qualitative tool to monitor the progress of chemical reactions, such as the synthesis of this compound. This technique utilizes a stationary phase, typically silica (B1680970) gel or alumina, coated onto a flat support like a glass or aluminum plate. A small amount of the reaction mixture is spotted onto the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (the mobile phase).

For a relatively non-polar compound like this compound, a common mobile phase consists of a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a slightly more polar solvent, like ethyl acetate (B1210297). The choice of the solvent ratio is critical for achieving good separation. For instance, a higher proportion of hexane would result in lower retention factors (Rf values), while increasing the ethyl acetate content would cause the compound to travel further up the plate.

The progress of a reaction is monitored by spotting the reaction mixture alongside the starting materials on the same TLC plate at different time intervals. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

Visualization: Since this compound is not colored, visualization of the spots on the TLC plate requires a developing agent. Common methods include:

Iodine Vapor: The TLC plate is placed in a chamber containing iodine crystals. Iodine vapor adsorbs to organic compounds, rendering them visible as brown spots. This method is non-destructive.

Potassium Permanganate (B83412) (KMnO4) Stain: A dilute solution of potassium permanganate can be used to stain the plate. As an oxidizing agent, it reacts with many organic compounds, resulting in yellow or brown spots on a purple background. This method is destructive.

The Retention Factor (Rf) is a key parameter in TLC and is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. While specific Rf values are highly dependent on the exact conditions (stationary phase, mobile phase composition, temperature), a hypothetical TLC analysis is presented in the table below.

CompoundMobile Phase (Hexane:Ethyl Acetate)Rf ValueVisualization Method
Starting Material (e.g., 11-iodoundecanoic acid)7:30.25Iodine Vapor
This compound 7:3 0.65 Iodine Vapor
Byproduct7:30.40Iodine Vapor

This is an interactive data table. Users can sort and filter the data based on the column headers.

Column Chromatography for Product Isolation and Purification

Once TLC analysis indicates the completion of a reaction, column chromatography is employed for the preparative-scale isolation and purification of this compound. This technique operates on the same principles as TLC but on a much larger scale. A glass column is packed with a stationary phase, typically silica gel, and the crude reaction mixture is loaded onto the top of the column.

The mobile phase, or eluent, is then passed through the column. The choice of eluent is guided by the preliminary TLC analysis. A solvent system that provides a good separation of the desired product from impurities on the TLC plate is a good starting point for column chromatography. For this compound, a gradient elution is often employed. This involves starting with a non-polar solvent system (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). This allows for the sequential elution of compounds based on their polarity, with less polar compounds eluting first.

Fractions are collected as the eluent exits the column. Each fraction is then analyzed by TLC to determine its composition. Fractions containing the pure product are combined, and the solvent is removed, typically under reduced pressure, to yield the purified this compound.

A representative gradient elution protocol for the purification of this compound is outlined in the table below.

Eluent Composition (Hexane:Ethyl Acetate)VolumeFractions CollectedCompound Eluted
100:0200 mL1-10Non-polar impurities
98:2300 mL11-25This compound
95:5200 mL26-35More polar byproducts
90:10200 mL36-45Remaining polar impurities

This is an interactive data table. Users can sort and filter the data based on the column headers.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Determination

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative analytical technique used to determine the purity of a synthesized compound and to quantify its amount in a sample. For this compound, a reversed-phase HPLC method is typically employed.

In reversed-phase HPLC, the stationary phase is non-polar (e.g., a C18 column, which has octadecyl carbon chains bonded to silica particles), and the mobile phase is a polar solvent mixture. A common mobile phase for the analysis of long-chain esters is a gradient of acetonitrile (B52724) and water.

A small, precise volume of a solution of the purified this compound is injected into the HPLC system. The mobile phase carries the sample through the column, and the components are separated based on their hydrophobicity. More hydrophobic compounds, like this compound, will have a stronger affinity for the non-polar stationary phase and will thus elute later than more polar impurities.

A detector, such as a UV-Vis detector or a mass spectrometer, is used to detect the compounds as they elute from the column. The output is a chromatogram, which is a plot of the detector response versus time. The time at which a compound elutes is known as its retention time, which is a characteristic of the compound under specific chromatographic conditions. The area under the peak in the chromatogram is proportional to the concentration of the compound.

For quantitative analysis, a calibration curve is first constructed by injecting known concentrations of a pure standard of this compound and plotting the peak area against the concentration. The concentration of the compound in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. The purity of the sample is determined by calculating the percentage of the total peak area that corresponds to the peak of this compound.

A summary of typical HPLC parameters for the analysis of this compound is provided in the table below.

ParameterCondition
Column C18 (Reversed-Phase)
Mobile Phase Acetonitrile and Water (Gradient)
Gradient Start with 70% Acetonitrile, increase to 100% over 15 minutes
Flow Rate 1.0 mL/min
Detector UV at 210 nm or Mass Spectrometer
Expected Retention Time Dependent on exact gradient and column specifications, but expected to be in the later part of the chromatogram due to its non-polar nature.

This is an interactive data table. Users can sort and filter the data based on the column headers.

Lack of Specific Research Data for this compound Prevents In-Depth Computational Analysis

A comprehensive search for theoretical and computational research on the chemical compound this compound has revealed a significant lack of specific studies required to fulfill the detailed article outline provided. While general computational methodologies in chemistry are well-documented, their direct application and published findings for this compound are not available in the public domain. This absence of dedicated research prevents a scientifically accurate and detailed analysis as requested.

The initial search for scholarly articles and data on "theoretical and computational studies of this compound," "quantum chemical calculations of this compound," "molecular dynamics simulations of this compound," "computational analysis of this compound reaction mechanisms," and "structure-activity relationship modeling of this compound derivatives" did not yield any specific results for this particular compound. The search results provided general information on computational chemistry techniques but lacked the specific data and detailed research findings necessary to construct the requested article.

Therefore, it is not possible to provide a thorough and scientifically accurate article on the "Theoretical and Computational Approaches in this compound Research" that includes detailed research findings and data tables for the following outlined sections:

Theoretical and Computational Approaches in Methyl 11 Iodoundecanoate Research

Structure-Activity Relationship (SAR) Modeling for Designed Derivatives

Without specific published research, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and data-driven reporting. The generation of an article with the requested level of detail is contingent on the existence of such primary research in the scientific literature. At present, it appears that Methyl 11-iodoundecanoate has not been a subject of in-depth theoretical and computational investigation.

Q & A

Q. What are the established synthetic routes for Methyl 11-iodoundecanoate, and how can reaction conditions be optimized for yield improvement?

this compound is synthesized via esterification of 11-iodoundecanoic acid with methanol and sulfuric acid, yielding ~78% under reflux conditions (bp 98–102°C at 0.15 Torr). Key variables include stoichiometric ratios (excess methanol), catalyst concentration, and purification via recrystallization. To optimize yield, researchers should:

  • Monitor reaction progression using TLC or GC-MS.
  • Adjust reflux duration (e.g., 12–24 hours) based on intermediate stability.
  • Use inert atmospheres to minimize iodine displacement by moisture or light .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Critical spectroscopic techniques include:

  • NMR : δ 3.62 (s, 3H, methyl ester), 3.15 (t, 2H, -CH₂-I), 2.2 (t, 2H, -CH₂-COO-), and 1.0–2.0 (m, 19H, aliphatic chain) .
  • IR : Strong absorption at 1741 cm⁻¹ (ester C=O stretch) and absence of -OH peaks (indicative of complete esterification).
  • GC-MS : Confirm molecular ion ([M⁺] at m/z 326) and assess purity (>98%) via peak integration .

Q. What safety considerations and handling protocols are essential when working with this compound?

  • Use PPE (gloves, goggles) and work in a fume hood due to potential iodine volatility.
  • Store in amber vials at –20°C to prevent photodegradation.
  • Dispose of waste via halogenated organic protocols to avoid environmental contamination .

Advanced Research Questions

Q. What strategies can mitigate iodine displacement or elimination during storage or reaction conditions?

  • Stability testing : Conduct accelerated degradation studies under varying pH, temperature, and light exposure.
  • Additives : Include radical scavengers (e.g., BHT) or desiccants (molecular sieves) during storage.
  • Reaction design : Use aprotic solvents (e.g., DMF) and low temperatures for nucleophilic substitutions to minimize side reactions .

Q. How can discrepancies in thermodynamic data (e.g., melting points) between literature sources be resolved?

  • Replicate experiments : Compare results using standardized methods (e.g., DSC for melting points).
  • Purity verification : Use HPLC or elemental analysis to confirm sample integrity.
  • Reference calibration : Cross-check against analogous compounds (e.g., methyl tetradecanoate, ΔfusH = 50.21 kJ/mol at 291.6 K) .

Q. What advanced analytical techniques are critical for elucidating stereochemical and electronic properties?

  • X-ray crystallography : Resolve crystal packing and iodine positioning.
  • DFT calculations : Model electronic effects of the iodo group on ester reactivity.
  • HRMS : Confirm exact mass (C₁₂H₂₃IO₂: m/z 326.0748) and isotopic patterns .

Q. How should researchers design kinetic studies to investigate iodo group reactivity under nucleophilic conditions?

  • Variable control : Vary nucleophile strength (e.g., NaI vs. KI) and solvent polarity (e.g., acetone vs. DMSO).
  • Rate monitoring : Use in-situ NMR or conductimetry to track iodine displacement.
  • Activation energy calculation : Apply Arrhenius plots across temperature gradients (e.g., 25–80°C) .

Q. What unresolved challenges exist in using this compound in cross-coupling reactions?

  • Catalyst compatibility : Screen Pd/Cu catalysts for Suzuki-Miyaura coupling efficiency.
  • Side reactions : Characterize byproducts (e.g., elimination to undecenoate esters) via GC-MS.
  • Solvent optimization : Test ionic liquids for enhanced iodine retention and reaction rates .

Methodological Notes

  • Data reporting : Include raw spectral data (e.g., NMR integrals, IR peaks) in appendices, with processed results in the main text .
  • Error analysis : Quantify uncertainties in melting points (±0.3–2.0 K) and enthalpies (±0.8 kJ/mol) using NIST-recommended protocols .
  • Ethical compliance : Ensure waste disposal aligns with institutional guidelines for halogenated organics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 11-iodoundecanoate
Reactant of Route 2
Reactant of Route 2
Methyl 11-iodoundecanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.